9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with significant implications in medicinal chemistry and biological research. Its molecular formula is and it has a molecular weight of approximately 397.41 g/mol. The compound is characterized by its unique structural features, which include a purine core and various substituents that enhance its biological activity.
This compound is categorized under purine derivatives, which are known for their roles in various biological processes, including energy transfer and signaling within cells. It is primarily sourced from chemical suppliers and used in research settings to explore its potential therapeutic applications.
The synthesis of 9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple synthetic steps:
The synthesis may utilize various reagents such as potassium permanganate for oxidation or sodium borohydride for reduction, depending on the desired modifications to the compound's structure.
The compound's structure can be represented using various chemical notation systems:
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)OC
UHWGJZXVSHJQLY-UHFFFAOYSA-N
This structural information indicates the presence of a purine base with specific substituents that contribute to its chemical behavior and biological activity.
The compound's properties can be further detailed through computational chemistry databases like PubChem, which provide insights into its molecular weight, formula, and structural representations.
9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can participate in several chemical reactions:
Common reagents for these reactions include:
These reactions facilitate the exploration of derivative compounds that may exhibit enhanced or altered biological activities .
The mechanism of action for 9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific biological targets. It may bind to enzymes or receptors within cells, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for understanding its potential therapeutic effects in various diseases .
The compound typically exhibits a solid state at room temperature with a melting point that can vary based on purity and formulation.
Key chemical properties include:
Relevant data regarding these properties can often be found in chemical databases or experimental literature .
9-(2,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
These applications highlight its significance in advancing both fundamental research and practical applications in various fields .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4